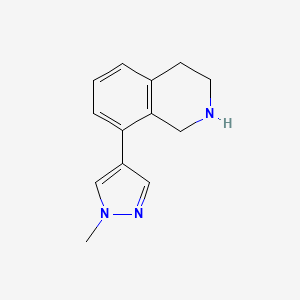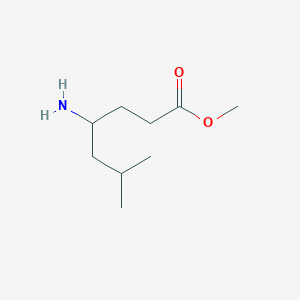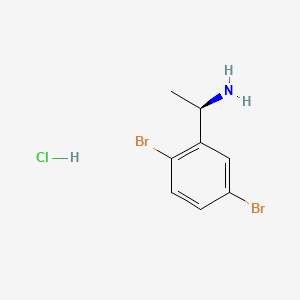
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of halogenated aromatic amines. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring and an amine group attached to an ethan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride typically involves the bromination of a phenyl ring followed by the introduction of an amine group. One common method involves the following steps:
Bromination: The starting material, phenylethylamine, is subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 2 and 5 positions of the phenyl ring.
Formation of Hydrochloride Salt: The resulting (1R)-1-(2,5-dibromophenyl)ethan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of phenylethylamine are brominated using industrial-grade bromine and catalysts.
Purification: The brominated product is purified through recrystallization or distillation.
Salt Formation: The purified amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent amine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Parent amine (phenylethylamine).
Substitution: Hydroxylated, alkylated, or aminated derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a probe to study the effects of halogenated aromatic amines on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its binding affinity to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed therapeutic or toxicological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(2,4-dibromophenyl)ethan-1-aminehydrochloride
- (1R)-1-(2,6-dibromophenyl)ethan-1-aminehydrochloride
- (1R)-1-(3,5-dibromophenyl)ethan-1-aminehydrochloride
Uniqueness
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C8H10Br2ClN |
|---|---|
Peso molecular |
315.43 g/mol |
Nombre IUPAC |
(1R)-1-(2,5-dibromophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Clave InChI |
GOUSNAUJBOQZLB-NUBCRITNSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=C1)Br)Br)N.Cl |
SMILES canónico |
CC(C1=C(C=CC(=C1)Br)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


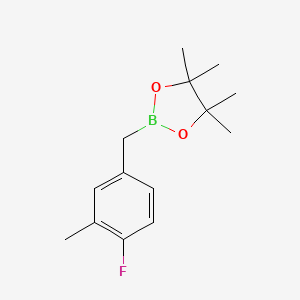
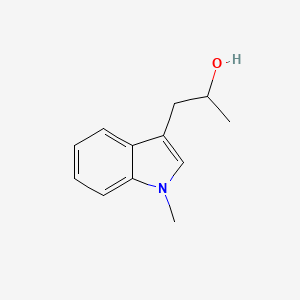
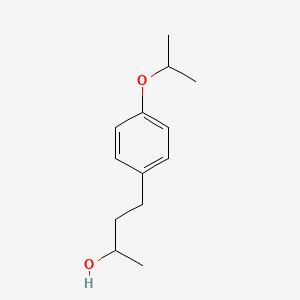
![tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)
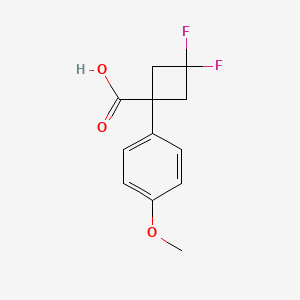

![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
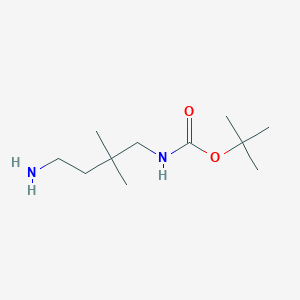
![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
